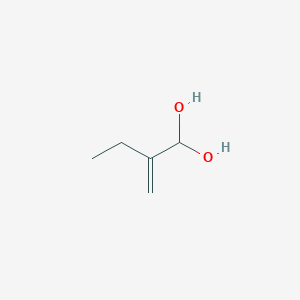
2-Methylidenebutane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidenebutane-1,1-diol is an organic compound with the molecular formula C5H10O2. It is a glycol, meaning it contains two hydroxyl groups (-OH). The structure of this compound includes a butane backbone with a methylidene group (CH2=) at the second carbon and hydroxyl groups at the first and fourth carbons.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylidenebutane-1,1-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The syn dihydroxylation can be achieved using osmium tetroxide, while the anti-dihydroxylation can be carried out with MCPBA and other peroxides .
Industrial Production Methods
Industrial production of diols, including this compound, often involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the hydration of alkynes, which involves the addition of water to the triple bond of an alkyne to form a diol .
化学反応の分析
Types of Reactions
2-Methylidenebutane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, and carboxylic acids.
Reduction: The major products are simpler alcohols.
Substitution: The major products are halogenated compounds.
科学的研究の応用
2-Methylidenebutane-1,1-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methylidenebutane-1,1-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and proteins. The methylidene group can undergo various chemical reactions, leading to the formation of different products. These interactions and reactions contribute to the compound’s effects in biological and chemical systems .
類似化合物との比較
Similar Compounds
2-Methylene-1,4-butanediol: This compound has a similar structure but with hydroxyl groups at the first and fourth carbons.
2-Methylbutane-1,2-diol: This compound has a similar backbone but with hydroxyl groups at the first and second carbons.
Uniqueness
2-Methylidenebutane-1,1-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a methylidene group. This unique structure gives it distinct chemical and physical properties, making it valuable in various applications .
特性
CAS番号 |
88448-44-6 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
102.13 g/mol |
IUPAC名 |
2-methylidenebutane-1,1-diol |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h5-7H,2-3H2,1H3 |
InChIキー |
CVMBVNYEEUYKQD-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


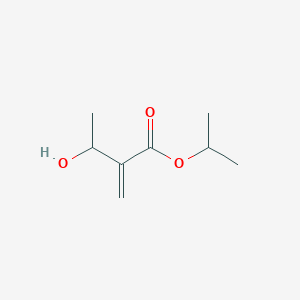

![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
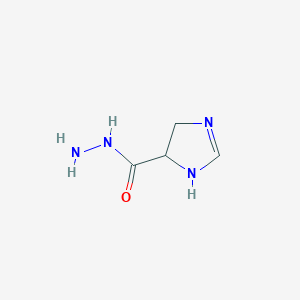
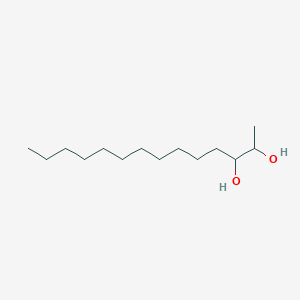
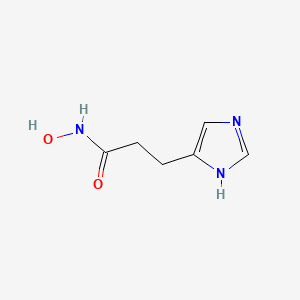
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
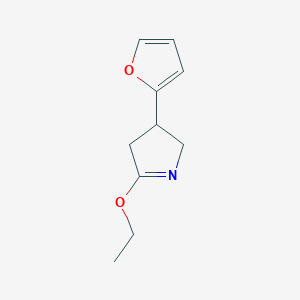
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
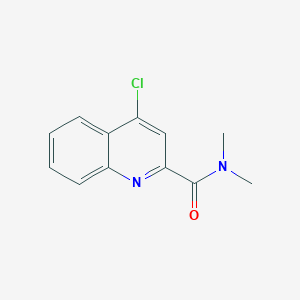
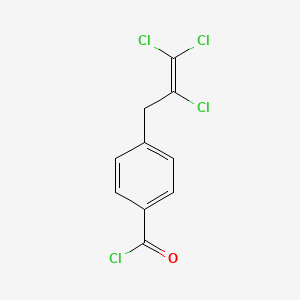
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
